6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSRRZOQNUXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-fluoropyridine, a series of reactions involving methylation and subsequent cyclization can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced industrial techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[3,2-c]Pyridine Derivatives
Structural analogs of the target compound differ primarily in substituent type and position. Key examples include:
Positional Isomers: Pyrrolo[3,2-b]Pyridine vs. Pyrrolo[3,2-c]Pyridine
The annulation position (3,2-b vs. 3,2-c) significantly impacts molecular geometry and biological interactions:
Key Observations :
- Halogen substitution (F vs. Br) affects both electronic properties and steric bulk, influencing selectivity in biological assays .
Comparison with Related Heterocyclic Systems
Chromeno[3,2-c]Pyridines
Chromeno[3,2-c]pyridines, which incorporate a benzopyran moiety, exhibit MAO and ChE inhibition:
Key Observations :
- Chromeno derivatives prioritize aromatic extensions (e.g., phenylethynyl) for enzyme inhibition, whereas pyrrolo[3,2-c]pyridines rely on small electronegative groups (F, CH3) for potency .
Furo[3,2-c]Pyridines
Furo[3,2-c]pyridines, featuring a furan ring, demonstrate metal-coordination and antimicrobial properties:
Key Observations :
- Furopyridines excel in metal coordination (e.g., Cu(II)), whereas pyrrolo[3,2-c]pyridines are more suited for small-molecule targeting due to their rigid, planar structure .
Biological Activity
6-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a unique pyrrole ring fused to a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and kinase inhibition. This article will explore the biological activity of this compound, summarizing relevant studies, case findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 150.15 g/mol. The presence of a fluorine atom and a methyl group at specific positions on the ring structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- MPS1 Inhibition : Compounds based on this scaffold have been shown to inhibit MPS1 kinase, which is crucial for cell cycle regulation in cancer cells. Studies demonstrated that these inhibitors could stabilize an inactive conformation of MPS1, leading to reduced cell proliferation in tumor xenograft models .
- Cytotoxicity Studies : In vitro assays revealed that certain derivatives exhibited IC values ranging from 0.12 to 0.21 μM against cancer cell lines such as HeLa, SGC-7901, and MCF-7. These compounds disrupted tubulin polymerization and induced apoptosis in cancer cells .
Kinase Inhibition
The compound has shown significant activity against various kinases:
- DYRK1A Inhibition : Some derivatives demonstrated nanomolar-level inhibitory activity against DYRK1A, which is implicated in neurodegenerative diseases. This highlights the potential for developing therapeutic agents targeting this kinase .
Anti-inflammatory Effects
Preliminary studies suggest that certain derivatives of this compound possess anti-inflammatory properties. These compounds were evaluated for their ability to inhibit COX-2 activity, showing promising results comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Kinase Binding : The compound binds to the ATP-binding site of kinases such as MPS1 and DYRK1A, preventing phosphorylation events crucial for cell cycle progression and survival .
- Disruption of Microtubule Dynamics : By inhibiting tubulin polymerization, it alters the dynamics of microtubules, which is essential for mitosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-fluoro-1H-pyrrolo[3,2-b]pyridine | 0.75 | Different substitution pattern; potential kinase inhibitors |
| 5-fluoro-4-methyl-1H-pyrrolo[3,2-b]pyridine | 0.86 | Exhibits similar biological activity; used in cancer research |
| 4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | 0.67 | Variation in substitution affecting biological profile |
This table illustrates how slight modifications can lead to different properties and activities within this chemical class.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Inhibition of MPS1 : A study demonstrated that a derivative stabilized the inactive conformation of MPS1 effectively in HCT116 human tumor xenograft models, showcasing its potential as an anticancer agent .
- Antitumor Activity : Another investigation reported that derivatives exhibited moderate to excellent antitumor activities against ovarian and breast cancer cell lines with minimal toxicity toward noncancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
